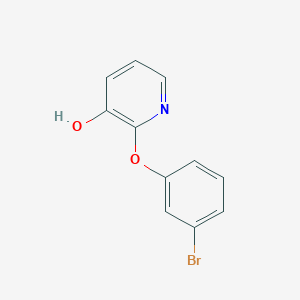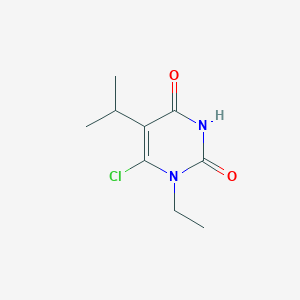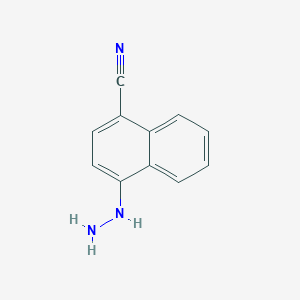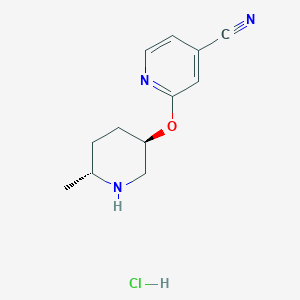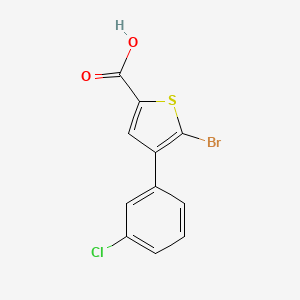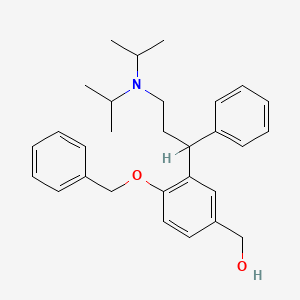
(R)-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol
Overview
Description
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a diisopropylamino group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Introduction of the diisopropylamino group: This step involves the reaction of the benzyloxy intermediate with diisopropylamine in the presence of a suitable catalyst.
Formation of the phenylpropyl group: This step involves the reaction of the intermediate with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-(4-(benzyloxy)-3-(3-(diethylamino)-1-phenylpropyl)phenyl)methanol
- ®-(4-(benzyloxy)-3-(3-(dimethylamino)-1-phenylpropyl)phenyl)methanol
- ®-(4-(benzyloxy)-3-(3-(dipropylamino)-1-phenylpropyl)phenyl)methanol
Uniqueness
®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group, in particular, may influence its interaction with biological targets and its overall reactivity.
Properties
Molecular Formula |
C29H37NO2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol |
InChI |
InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3 |
InChI Key |
GVKBRMPULOEHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)


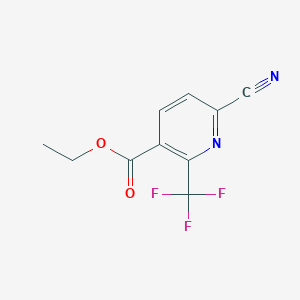
![1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-](/img/structure/B8418159.png)
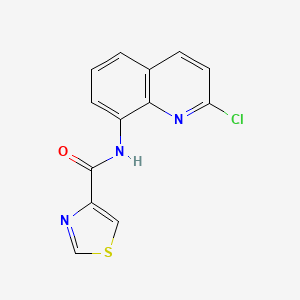
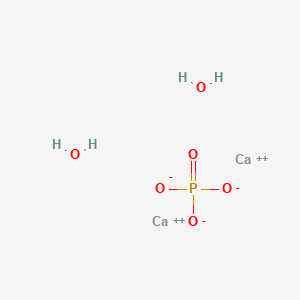
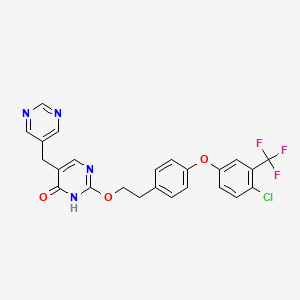
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
